molecular formula C17H23N5OS B14204170 4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine CAS No. 832076-01-4

4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine

Cat. No.: B14204170
CAS No.: 832076-01-4
M. Wt: 345.5 g/mol
InChI Key: NHLSOWQVYRNQEN-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a pyrimidine ring substituted with a thiophene group, a morpholine ring, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloropyrimidine with thiophene-2-boronic acid in the presence of a palladium catalyst to form the thiophene-substituted pyrimidine. This intermediate is then reacted with 4-methylpiperazine under basic conditions to introduce the piperazine moiety. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted analogs depending on the specific reagents and conditions used .

Scientific Research Applications

4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonds, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine is unique due to its combination of a pyrimidine core with a thiophene group, a morpholine ring, and a methylpiperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

832076-01-4

Molecular Formula

C17H23N5OS

Molecular Weight

345.5 g/mol

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)-6-thiophen-2-ylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C17H23N5OS/c1-20-4-6-21(7-5-20)16-13-14(15-3-2-12-24-15)18-17(19-16)22-8-10-23-11-9-22/h2-3,12-13H,4-11H2,1H3

InChI Key

NHLSOWQVYRNQEN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CS3)N4CCOCC4

Origin of Product

United States

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